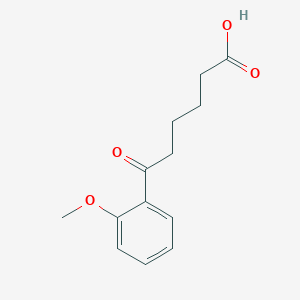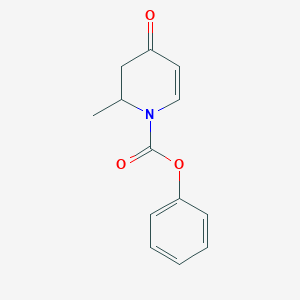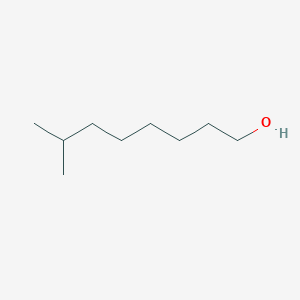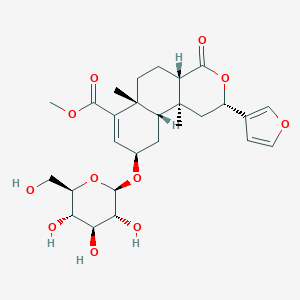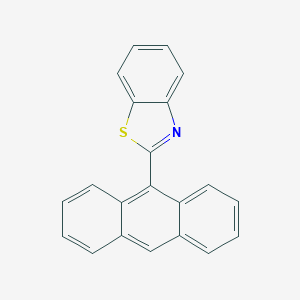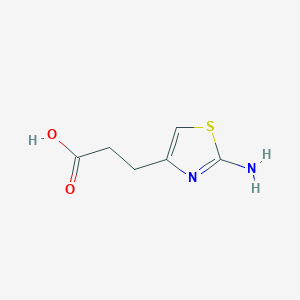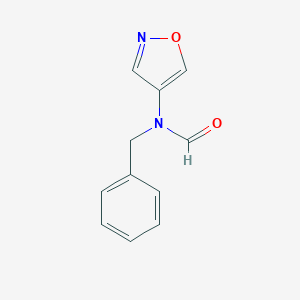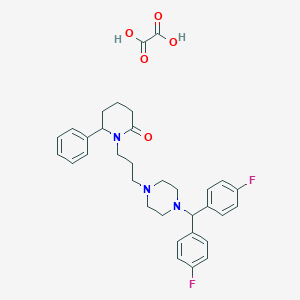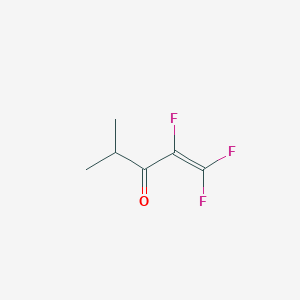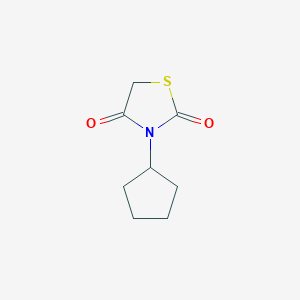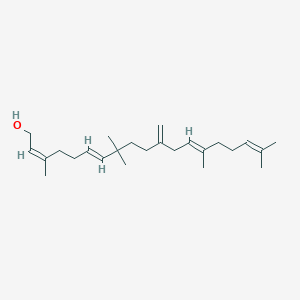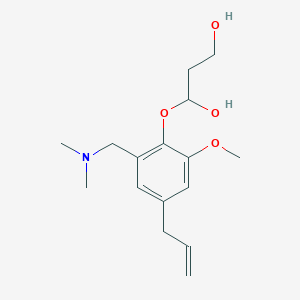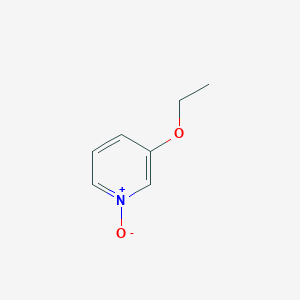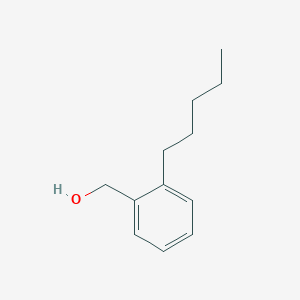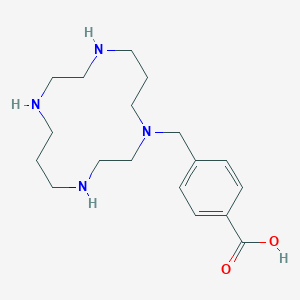
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of macrocyclic compounds like 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid typically involves the formation of a large cyclic structure through a condensation reaction, where a linear precursor is cyclized under specific conditions. For example, the synthesis of related macrocycles often employs solvothermal conditions and carefully chosen precursors to promote ring closure and complexation with metal ions (Burchell et al., 2000).
Molecular Structure Analysis
The molecular structure of macrocyclic compounds is characterized by their cyclic backbone, which can adopt various conformations depending on the nature and number of donor atoms, the presence of substituents, and the coordination with metal ions. X-ray crystallography often reveals intricate details about the geometry and conformation of these compounds, including their ability to form hydrogen bonds and π-π interactions, which can influence their chemical reactivity and physical properties (Nataraj Chitrapriya et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid and its derivatives often centers around their ability to act as ligands, forming coordination complexes with transition metals. These complexes can exhibit diverse chemical behaviors, including catalytic activity, magnetic properties, and the ability to participate in electron transfer reactions. The stability and reactivity of these complexes are influenced by the nature of the metal center, the ligand's donor atoms, and the overall geometry of the complex (Pei-Yao Du et al., 2016).
Physical Properties Analysis
The physical properties of macrocyclic compounds like 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid are influenced by their molecular structure and the nature of their interactions with metal ions. These properties can include solubility in various solvents, melting points, and crystallinity, which are essential for their application in material science and chemistry. Detailed studies using techniques such as NMR spectroscopy and mass spectrometry can provide insights into the compound's structure and dynamics in solution (Qingfu Zhang et al., 2012).
Chemical Properties Analysis
The chemical properties of macrocyclic compounds are largely defined by their ability to bind metal ions through their nitrogen atoms, forming stable complexes. This binding capability is central to their application in areas such as catalysis, where the nature of the metal-ligand interaction can influence catalytic efficiency and selectivity. Furthermore, the electronic properties of these complexes, such as their redox behavior, are crucial for their application in electronic and photonic devices (D. I. Kim et al., 2005).
Scientific Research Applications
Structural Characteristics : It is identified as a propeller-shaped mesomeric betaine with hindered rotation and charge distribution of cross-conjugated systems (Schmidt et al., 2019).
Precursor in Drug Synthesis : This compound serves as a key precursor for synthesizing imatinib, an important drug, and can be scaled up for large-scale production (Koroleva et al., 2012).
Radioimmunoassay Applications : The chelator form of this molecule can label antibodies with copper-67 without significant loss of immunoreactivity, suggesting its utility in radioimmunoassays (Smith-Jones et al., 1991).
Synthesis Yield : The dihydrochloride form of this compound can be synthesized with a yield of up to 81.5% under optimized conditions, indicating its efficient production (Lu Xiao-qin, 2010).
Molecular Networking : Derivatives like 4-(1H-tetrazol-5-yl)benzoic acid monohydrate form complex compounds with hydrogen-bonding and stacking interactions, leading to a three-dimensional network (Li et al., 2008).
Thermal Stability and Photoluminescence : Triazole-benzoic acid derivatives, including those based on 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid, exhibit good thermal stability and photoluminescence properties (Wang et al., 2018).
Polymer Doping : Benzoic acid and its derivatives are used to dope polyaniline, significantly enhancing its conductivity (Amarnath & Palaniappan, 2005).
Corrosion Inhibition : Certain derivatives are effective in preventing steel corrosion in acidic environments (Rbaa et al., 2020).
Natural Isolation : Some derivatives have been isolated from the fungus Curvularia fallax, indicating their presence in natural systems (Abraham & Arfmann, 1990).
Chelation and Tumor Uptake : Bifunctional chelates of this molecule show good tumor uptake in experimental models, suggesting their potential in cancer diagnostics or therapy (Rogers et al., 1996).
properties
IUPAC Name |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOGICAFJFPMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147987 | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
CAS RN |
107265-48-5 | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


